(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
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Overview
Description
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a biphenyl moiety and an amino acid derivative, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride typically involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and halogenating agents (bromine or chlorine).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The biphenyl moiety can facilitate hydrophobic interactions, while the amino acid derivative can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-(4’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A regioisomer with the acetyl group in a different position on the biphenyl moiety.
3-(3’-Methoxybiphenyl-4-yl)-2-aminopropanoic acid hydrochloride: A derivative with a methoxy group instead of an acetyl group.
Uniqueness
®-3-(3’-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both the biphenyl and amino acid moieties. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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